Sub-Nanomolar TMPRSS2 Inhibition: 23-Fold Superior to Camostat and 481-Fold Superior to Gabexate
In a direct enzymatic assay measuring TMPRSS2 inhibition, nafamostat demonstrates dramatically superior potency compared to its closest structural analogs. The rank order of potency clearly positions nafamostat as the most effective inhibitor in this class, with an IC50 value that is orders of magnitude lower than gabexate [1]. This quantitative difference is critical for experimental protocols aiming to achieve complete TMPRSS2 blockade at nanomolar concentrations.
| Evidence Dimension | TMPRSS2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.27 nM |
| Comparator Or Baseline | Camostat (6.2 nM); Gabexate (130 nM) |
| Quantified Difference | 23-fold more potent than camostat; 481-fold more potent than gabexate |
| Conditions | In vitro enzymatic TMPRSS2 assay |
Why This Matters
Procurement of nafamostat over camostat or gabexate is essential for studies requiring potent, sub-nanomolar inhibition of TMPRSS2-driven viral entry mechanisms.
- [1] Shi S, et al. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. ACS Pharmacol Transl Sci. 2020;3(5):997-1007. View Source
